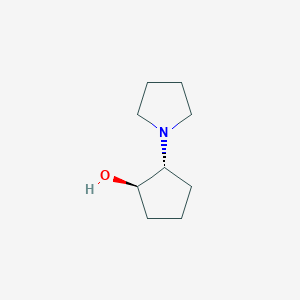

trans-2-(Pyrrolidin-1-yl)cyclopentanol

概要

説明

Trans-2-(Pyrrolidin-1-yl)cyclopentanol: is a chemical compound with the molecular formula C9H17NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopentanol structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes:

Cyclopentanone and Pyrrolidine Reaction: Cyclopentanone is reacted with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the reaction between cyclopentanone and pyrrolidine.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

Quality Control: Ensuring stringent quality control measures to maintain the purity and consistency of the final product.

化学反応の分析

Oxidation Reactions

The hydroxyl group on the cyclopentanol ring undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products : Oxidation yields cyclopentanone derivatives or, under harsher conditions, cyclopentanoic acid.

-

Mechanism : The reaction proceeds via deprotonation of the hydroxyl group followed by electron transfer, forming a ketone intermediate.

Substitution Reactions

The hydroxyl group can be replaced by other nucleophiles:

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution, converting the hydroxyl group to chloride or bromide, respectively.

-

Example :

-

Applications : Substituted derivatives are intermediates in synthesizing bioactive molecules or ligands for asymmetric catalysis .

Cyclization and Electrocyclization

The compound participates in cyclization reactions, particularly in the presence of nucleophiles:

-

Nazarov-Type Cyclization : Reacts with dienyl diketones under nucleophilic conditions (e.g., pyrrolidine) to form cyclopentenones via 4π electrocyclization .

Reduction Reactions

The hydroxyl group and pyrrolidine ring are susceptible to reduction:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Saturated cyclopentane derivatives or pyrrolidine ring-opened products, depending on conditions.

Ring-Opening Reactions

The compound’s epoxide precursor undergoes nucleophilic ring-opening with pyrrolidine:

Comparative Reactivity

The compound’s reactivity differs from related structures:

| Compound | Key Feature | Reactivity |

|---|---|---|

| Cyclopentanol | Lacks pyrrolidine ring | Lower nucleophilicity |

| Pyrrolidine | Lacks hydroxyl group | Limited oxidation pathways |

| trans-2-(Piperidin-1-yl)cyclopentanol | Larger piperidine ring | Altered steric and electronic effects |

Mechanistic Insights

科学的研究の応用

Chemistry

trans-2-(Pyrrolidin-1-yl)cyclopentanol serves as an important intermediate in organic synthesis. Its unique structure allows it to be a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound is utilized in enzyme interaction studies and as a potential ligand in biochemical assays. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it valuable for modulating biochemical pathways.

Medicine

Research is ongoing into its therapeutic potential. Notable areas include:

- Neuroprotection : Studies have indicated that pyrrolidine derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines.

- Anticonvulsant Activity : Cyclopentanol derivatives have demonstrated anticonvulsant properties in animal models.

- Antimicrobial Properties : Pyrrolidine-containing compounds show promise in treating bacterial and fungal infections.

Neuroprotective Studies

A study investigating various pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects, suggesting that this compound could similarly contribute to neuroprotection against degenerative diseases.

Anticonvulsant Activity

Research on cyclopentanol derivatives indicated their effectiveness in managing seizure disorders, providing a basis for exploring this compound's potential in this area.

Antimicrobial Properties

A review highlighted the antimicrobial activities of related compounds, indicating that this compound could be explored for its efficacy against various pathogens.

作用機序

The mechanism of action of trans-2-(Pyrrolidin-1-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, influencing their activity.

Pathways: Modulating biochemical pathways, leading to various physiological effects.

類似化合物との比較

Trans-2-(Pyrrolidin-1-yl)cyclopentanol can be compared with similar compounds such as:

Trans-2-(Pyrrolidin-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

Trans-2-(Pyrrolidin-1-yl)cyclobutanol: Contains a cyclobutanol ring, differing in ring size.

Trans-2-(Pyrrolidin-1-yl)cycloheptanol: Features a cycloheptanol ring, offering different steric and electronic properties.

Uniqueness: The uniqueness of this compound lies in its specific ring size and the presence of both a pyrrolidine ring and a hydroxyl group, which confer distinct chemical and biological properties.

生物活性

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentanol ring substituted with a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), particularly through:

- Dopaminergic Pathways : It may influence dopamine receptor activity, which is critical in mood regulation and motor control.

- Serotonergic Systems : Potential modulation of serotonin receptors could contribute to antidepressant effects.

- GABAergic Activity : The compound might enhance GABA receptor activity, promoting anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Neuroblastoma (SH-SY5Y) | 15 | Induction of apoptosis |

| Human Breast Cancer (MCF-7) | 20 | Inhibition of proliferation |

| Human Liver Carcinoma (HepG2) | 25 | Cell cycle arrest |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacological effects of this compound:

- Anxiety Models : In a study involving mice subjected to elevated plus-maze tests, administration of the compound resulted in a significant increase in time spent in open arms, indicating anxiolytic properties.

- Depression Models : In forced swim tests, treated animals showed reduced immobility time, suggesting an antidepressant effect.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that:

- Dosing Regimen : Mice were administered 10 mg/kg daily for two weeks.

- Outcome Measures : Significant reduction in markers of oxidative stress (e.g., malondialdehyde levels).

This suggests that the compound may protect neuronal cells from oxidative damage.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound against breast cancer cells. Key findings included:

- Cell Viability Assay : A dose-dependent decrease in cell viability was observed.

- Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways.

特性

IUPAC Name |

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505658 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32635-39-5 | |

| Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。